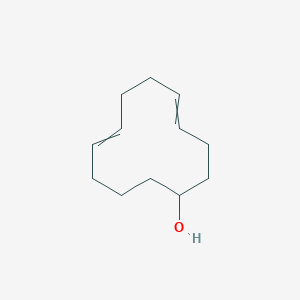

cyclododeca-4,8-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

65763-11-3 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

cyclododeca-4,8-dien-1-ol |

InChI |

InChI=1S/C12H20O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h2,4-5,7,12-13H,1,3,6,8-11H2 |

InChI Key |

XAJLPBKMTIMYBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC=CCCC(C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclododeca 4,8 Dien 1 Ol and Its Isomers

Strategies from Cyclododecatriene Precursors

Cyclododeca-1,5,9-triene (B165249) (CDT), a product of butadiene trimerization, serves as a versatile and cost-effective starting point for the synthesis of cyclododeca-4,8-dien-1-ol. Several methods have been explored to selectively functionalize one of the three double bonds in CDT.

Ozonolysis-Reduction Sequences in Cyclododeca-1,5,9-triene Transformations

Controlled mono-ozonolysis of cyclododeca-1,5,9-triene offers a direct route to cleave one of the double bonds, which upon a reductive work-up, can yield a linear diol. This process requires careful control of the amount of ozone to ensure selective reaction with only one of the three double bonds. researchgate.net The resulting ozonide intermediate can be reduced to the corresponding dialdehyde, which can then be selectively reduced to the diol.

A subsequent reductive work-up of the intermediate ozonide using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) can directly yield the corresponding alcohol functionalities. libretexts.orgmasterorganicchemistry.com For instance, the ozonolysis of 1,5,9-cyclododecatriene (B1592173) followed by reduction with NaBH₄ would lead to the formation of dodeca-4,8-diene-1,12-diol. While this method primarily yields a diol, further chemical manipulation could potentially lead to the desired mono-alcohol.

In a related study, the selective mono-ozonolysis of (Z,Z,E)-1,5,9-cyclododecatriene was performed, and the resulting intermediate was treated with methanol (B129727) to yield (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-al. This aldehyde could then be reduced to the corresponding alcohol, (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol. semanticscholar.org This demonstrates the potential of ozonolysis to generate key intermediates for the synthesis of cyclododecadienol derivatives.

Table 1: Ozonolysis-Reduction of Cyclododeca-1,5,9-triene Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| (Z,Z,E)-1,5,9-Cyclododecatriene | 1. O₃, CH₂Cl₂/MeOH 2. Me₂S | (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-al | semanticscholar.org |

| Ozonide of 1,5,9-Cyclododecatriene | NaBH₄ | Dodeca-4,8-diene-1,12-diol (expected) | libretexts.orgmasterorganicchemistry.com |

Hydroboration-Oxidation Routes to Unsaturated Cyclic Alcohols

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes, and its application to cyclic dienes and trienes can provide access to unsaturated cyclic alcohols. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of the hydroboration of polyenes can be controlled by using sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN). d-nb.inforesearchgate.netnih.gov These bulky reagents preferentially add to the least sterically hindered double bond.

In the case of cyclododeca-1,5,9-triene, selective mono-hydroboration can be achieved. The subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution yields the corresponding alcohol. By controlling the stoichiometry of the borane (B79455) reagent, it is possible to favor the formation of the mono-alcohol, this compound. The use of 9-BBN is particularly advantageous in achieving high regioselectivity in the hydroboration of dienes and polyenes. d-nb.infonih.gov

While specific studies detailing the hydroboration-oxidation of 1,5,9-cyclododecatriene to exclusively yield this compound are not abundant in readily available literature, the principles of selective hydroboration of dienes are well-established. For instance, the selective hydroboration of terminal alkenes in the presence of internal double bonds has been demonstrated using 9-BBN under flow conditions. d-nb.infonih.gov This principle can be extended to the selective functionalization of one of the three double bonds in cyclododecatriene.

Table 2: Hydroboration-Oxidation of Alkenes

| Substrate Type | Hydroborating Agent | Key Feature | Reference |

|---|---|---|---|

| Alkenes | Borane (BH₃) | Anti-Markovnikov addition | masterorganicchemistry.commasterorganicchemistry.com |

| Dienes/Polyenes | 9-Borabicyclo[3.3.1]nonane (9-BBN) | High regioselectivity for less hindered double bonds | d-nb.inforesearchgate.net |

Catalytic Hydrogenation Pathways from Polyenes

Selective catalytic hydrogenation of cyclododeca-1,5,9-triene to afford this compound is a challenging transformation. The goal is to reduce one of the three double bonds and introduce a hydroxyl group. A more feasible approach involves the partial hydrogenation of a related oxygenated precursor. For instance, the selective hydrogenation of an α,β-unsaturated aldehyde to an unsaturated alcohol is a well-established process. This suggests a two-step strategy where CDT is first converted to an unsaturated aldehyde or ketone, which is then selectively hydrogenated.

Catalytic transfer hydrogenation is a particularly useful technique for the selective reduction of the carbonyl group in α,β-unsaturated compounds, leaving the carbon-carbon double bonds intact. rsc.org Various catalysts, both homogeneous and heterogeneous, have been developed for this purpose, often using alcohols like isopropanol (B130326) or ethanol (B145695) as the hydrogen source. nih.govunibe.ch This method offers a safer and more convenient alternative to using hydrogen gas.

For the direct partial hydrogenation of cyclododecatriene, achieving selectivity for one double bond while avoiding over-reduction to cyclododecane (B45066) is the primary challenge. The choice of catalyst and reaction conditions is crucial. While direct conversion to the dienol is not commonly reported, the selective hydrogenation of CDT to cyclododecadiene is a known industrial process, which could then be subjected to other functionalization methods.

Alkylation and Other Carbon-Carbon Bond Forming Reactions

The synthesis of this compound can also be approached through the formation of the twelve-membered ring via carbon-carbon bond-forming reactions. One hypothetical route could involve the alkylation of a smaller cyclic precursor. For instance, a suitably functionalized cyclohexane (B81311) derivative could undergo a ring-expansion strategy.

Another conceptual approach involves the use of organocuprates, also known as Gilman reagents. These reagents are known to participate in conjugate addition reactions and can also react with alkyl halides in SN2-type reactions to form new carbon-carbon bonds. While direct synthesis of this compound via this method from a simple precursor is not straightforward, these reagents are powerful tools in the construction of complex carbon skeletons.

Synthesis via Ring-Closing Metathesis and Related Cyclization Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocycles, including 12-membered rings. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct like ethylene. organic-chemistry.org

The synthesis of this compound via RCM would require a suitable acyclic precursor containing two terminal double bonds and a hydroxyl group at the appropriate position. A plausible precursor would be a dodeca-1,11-diene with a hydroxyl group at the C5 position. The Grubbs catalysts are known for their tolerance to a wide range of functional groups, including alcohols, making this a viable strategy. The E/Z selectivity of the newly formed double bond can be influenced by the catalyst and the structure of the substrate. The formation of 12-membered rings via RCM has been reported in the synthesis of various macrocyclic compounds. nih.govnih.gov

Table 3: Key Features of Ring-Closing Metathesis (RCM)

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular olefin metathesis of a diene to form a cyclic alkene. | wikipedia.org |

| Catalysts | Ruthenium-based complexes (e.g., Grubbs catalysts). | organic-chemistry.org |

| Ring Sizes | Effective for a wide range of ring sizes, including 12-membered rings. | nih.govnih.gov |

| Functional Group Tolerance | Tolerates many functional groups, including alcohols. | organic-chemistry.org |

Preparation from Related Cyclododecadienone Intermediates

A common and practical approach to this compound is the reduction of the corresponding cyclododeca-4,8-dien-1-one. This ketone precursor can be synthesized from cyclododeca-1,5,9-triene through various oxidation methods. The reduction of the carbonyl group can be achieved using a variety of reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can effectively reduce ketones to secondary alcohols. masterorganicchemistry.comlibretexts.orgchemguide.co.ukyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. For α,β-unsaturated ketones, NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products, resulting in both the desired unsaturated alcohol and the saturated alcohol. sci-hub.se

For more stereoselective reductions, sterically hindered hydride reagents such as L-Selectride (lithium tri-sec-butylborohydride) are often employed. nih.govarkat-usa.org L-Selectride is known to deliver the hydride ion to the carbonyl carbon from the less hindered face, leading to a high degree of stereocontrol in the formation of the alcohol. This is particularly important when specific stereoisomers of this compound are desired. The choice of reducing agent and reaction conditions can thus be tailored to achieve the desired outcome in terms of both chemoselectivity (reduction of the ketone in the presence of double bonds) and stereoselectivity.

Table 4: Reducing Agents for Cyclododecadienone

| Reducing Agent | Characteristics | Potential Outcome | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild and selective for carbonyls. | Can produce a mixture of 1,2- and 1,4-reduction products with conjugated enones. | masterorganicchemistry.comsci-hub.se |

| L-Selectride | Sterically hindered hydride reagent. | Provides high stereoselectivity in the reduction of cyclic ketones. | nih.govarkat-usa.org |

Reduction of Ketone Functionalities to Alcohols

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For a substrate like cyclododeca-4,8-dien-1-one, the primary goal is the selective reduction of the carbonyl group while preserving the two carbon-carbon double bonds within the twelve-membered ring. This is typically accomplished using metal hydride reagents.

The most common and versatile reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org These reagents act as sources of hydride ions (H⁻), which function as nucleophiles, attacking the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk The resulting alkoxide intermediate is then protonated, typically during an aqueous workup, to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

Sodium borohydride is a relatively mild reducing agent and is often preferred for its selectivity. masterorganicchemistry.com It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups such as esters, amides, or, importantly in this case, isolated carbon-carbon double bonds. masterorganicchemistry.com The reaction is commonly carried out in protic solvents like methanol or ethanol. chemguide.co.uk

Lithium aluminium hydride is a much more powerful reducing agent than NaBH₄. libretexts.org While it is highly effective at reducing ketones, its high reactivity means it can also reduce a wider range of functional groups, and it reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org For a substrate containing double bonds, the choice of a milder reagent like NaBH₄ is generally more strategic to avoid potential side reactions.

Catalytic hydrogenation is another method for the reduction of ketones, although it is more commonly associated with the reduction of alkenes. Under specific conditions with certain catalysts (e.g., Raney nickel, platinum, or ruthenium-based catalysts), it is possible to selectively hydrogenate a carbonyl group in the presence of double bonds, but achieving this selectivity can be challenging and highly dependent on the catalyst, solvent, and reaction conditions. rsc.org

| Reducing Agent | Formula | Typical Solvents | Relative Reactivity | Selectivity Notes |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | Selectively reduces aldehydes and ketones; does not reduce C=C bonds. masterorganicchemistry.com |

| Lithium Aluminium Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Reduces a wide range of carbonyls; requires anhydrous conditions. libretexts.org |

| Catalytic Hydrogenation | H₂/Catalyst | Ethanol, Ethyl acetate, etc. | Variable | Selectivity for C=O vs. C=C is catalyst and condition dependent. rsc.org |

Stereoselective Approaches in Ketone Reduction

The reduction of a prochiral ketone such as cyclododeca-4,8-dien-1-one results in the formation of a new stereocenter at the carbinol carbon. Controlling the stereochemical outcome of this reduction is a significant objective in modern organic synthesis. Stereoselective reductions can be categorized as either diastereoselective or enantioselective.

Diastereoselectivity arises when the substrate already contains one or more stereocenters, and the reduction favors the formation of one diastereomer over another. For a large, conformationally flexible ring like cyclododeca-4,8-dien-1-one, the existing stereochemistry of the double bonds ((E) or (Z) configuration) can influence the trajectory of the incoming hydride, although this effect may be modest. The stereochemical outcome is often dictated by the steric hindrance around the carbonyl group, with the hydride reagent preferentially attacking from the less hindered face of the molecule. The use of sterically demanding, or "bulky," reducing agents can amplify this effect, leading to higher diastereoselectivity.

Enantioselective reduction involves the conversion of a prochiral ketone into a single enantiomer of the alcohol product. This is achieved by using a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst. One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This reaction employs an oxazaborolidine catalyst, derived from a chiral amino acid like proline, in combination with a stoichiometric borane source (e.g., borane-THF complex). youtube.comyoutube.com The catalyst coordinates to both the borane and the ketone, organizing them within a chiral environment to facilitate hydride transfer to a specific face of the carbonyl, leading to high enantiomeric excess (ee). youtube.com

Another powerful method is catalytic asymmetric transfer hydrogenation (ATH). This technique typically uses a chiral transition metal complex, often based on ruthenium, rhodium, or iridium, to catalyze the transfer of hydrogen from a simple hydrogen donor molecule (like isopropanol or formic acid) to the ketone. nih.gov The chirality of the ligand attached to the metal center dictates the stereochemical outcome of the reduction. nih.gov

| Method | Key Reagents/Catalysts | Chirality Source | General Outcome |

|---|---|---|---|

| Steric Hindrance Control | Bulky hydride reagents (e.g., L-Selectride®) | Substrate's existing structure | Favors formation of the thermodynamically more stable alcohol (diastereoselection). organic-chemistry.org |

| CBS Reduction | Chiral oxazaborolidine catalyst, Borane (BH₃) | Chiral catalyst | High enantioselectivity for a specific alcohol enantiomer. youtube.comyoutube.com |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru, Rh, or Ir complexes; H-donor (e.g., isopropanol) | Chiral ligand on metal catalyst | High enantioselectivity, avoids use of stoichiometric borane reagents. nih.gov |

Enzymatic and Biocatalytic Syntheses of Analogues and Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.govbohrium.com Enzymes, operating under mild conditions of temperature and pH, offer exceptional levels of chemo-, regio-, and stereoselectivity, making them ideal for complex transformations. bohrium.com The primary enzymes utilized for the asymmetric reduction of ketones are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). nih.govacs.org

These enzymes belong to the oxidoreductase class and catalyze the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl group of the substrate. nih.gov The exquisite three-dimensional structure of the enzyme's active site creates a chiral pocket that binds the ketone in a specific orientation, ensuring that the hydride is delivered to only one of the two prochiral faces. This results in the formation of a single enantiomer of the alcohol with very high enantiomeric excess, often exceeding 99%. acs.orgtaylorfrancis.com

A critical aspect of biocatalytic reductions is the need for cofactor regeneration. Since cofactors like NADH and NADPH are expensive, they must be used in catalytic amounts. The oxidized cofactor (NAD⁺ or NADP⁺) produced after the reduction step must be continuously recycled back to its reduced form. This is commonly achieved using a "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction mixture. A dehydrogenase enzyme then oxidizes the isopropanol to acetone, simultaneously reducing NAD(P)⁺ back to NAD(P)H. nih.gov Alternatively, in whole-cell biocatalysis, the host organism's own metabolic machinery is harnessed to regenerate the cofactor. bohrium.com

The synthesis of analogues and derivatives of this compound can be envisioned using this technology. A broad range of KREDs and ADHs are commercially available or can be obtained from various microbial sources. rsc.org By screening a library of these enzymes, it is possible to identify biocatalysts that can reduce not only cyclododeca-4,8-dien-1-one but also related cyclic ketones with different ring sizes or substitution patterns, providing access to a diverse array of chiral cyclic alcohols. rsc.orgrsc.org

| Approach | Biocatalyst | Key Features | Cofactor Regeneration |

|---|---|---|---|

| Isolated Enzymes | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | High purity, no competing side reactions from other cellular enzymes. taylorfrancis.com | Requires an external system (e.g., substrate-coupled with isopropanol/ADH or glucose/GDH). nih.gov |

| Whole-Cell Biocatalysis | Microorganisms (e.g., yeast, E. coli) expressing desired enzymes. | In-situ cofactor regeneration by the cell's metabolism; no need for enzyme purification. bohrium.com | Endogenous metabolic pathways, often fueled by a simple carbon source like glucose. bohrium.com |

Chemical Reactivity and Transformation Studies of Cyclododeca 4,8 Dien 1 Ol

Reactions of the Hydroxyl Functional Group

The hydroxyl group of cyclododeca-4,8-dien-1-ol is a versatile functional group that can undergo a variety of chemical transformations, including esterification, etherification, oxidation, reduction, and conversion into a good leaving group. These reactions are fundamental to the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Esterification Reactions and Their Applications

Esterification is a common reaction of alcohols, and this compound is no exception. This reaction involves the condensation of the hydroxyl group with a carboxylic acid, acid chloride, or acid anhydride (B1165640) to form an ester. The resulting esters can have a wide range of properties and applications, from fragrances to key intermediates in organic synthesis.

A common method for esterification is the reaction of the alcohol with an acid chloride or anhydride in the presence of a base, such as pyridine (B92270) or a tertiary amine. For instance, the acetylation of this compound with acetic anhydride would yield cyclododeca-4,8-dien-1-yl acetate. While direct studies on this specific molecule are not prevalent in the literature, the synthesis of a structurally similar compound, (E,Z)-7,9-dodecadienyl-1-acetate, is achieved by treating the corresponding alkoxide with acetic anhydride. google.com This suggests a similar approach would be effective for this compound.

Enzymatic esterification is another powerful method that offers high selectivity and mild reaction conditions. Lipases are commonly used enzymes for this purpose. The biosynthesis of taxadien-5α-yl-acetate, an intermediate in the production of the anticancer drug paclitaxel (B517696), involves the acetylation of a complex cyclic alcohol, demonstrating the utility of enzymatic methods for such transformations. nih.gov

Table 1: Representative Esterification Reactions of Cyclic Alcohols

| Alcohol Substrate | Reagent | Product | Application/Significance |

| 7,9-dodecadien-1-ol | Acetic Anhydride | 7,9-dodecadienyl-1-acetate | Pheromone synthesis google.com |

| taxadien-5α-ol | Acetyl-CoA (enzymatic) | taxadien-5α-yl-acetate | Intermediate in paclitaxel biosynthesis nih.gov |

Etherification and Acetal Formation

The hydroxyl group of this compound can also be converted into an ether. Etherification typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). Alternatively, palladium-catalyzed allylic substitution reactions can be employed for the synthesis of ethers from related unsaturated cyclic acetates. For example, cyclododecyl ethers have been synthesized by the substitutive alkoxylation of isomeric acetoxycyclododeca-2,6,10-trienes with aliphatic alcohols in the presence of a palladium catalyst. researchgate.net

Oxidation Pathways to Ketones and Carboxylic Acids

The oxidation of this compound can lead to the formation of either a ketone or a carboxylic acid, depending on the oxidizing agent and reaction conditions. As a secondary alcohol, its oxidation to a ketone, cyclododeca-4,8-dien-1-one, is a common transformation.

Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the selective oxidation of secondary alcohols to ketones without further oxidation. youtube.com These reactions are typically carried out in anhydrous organic solvents like dichloromethane (B109758). The Collins reagent, a complex of chromium(VI) oxide with pyridine, is another suitable oxidant for this purpose.

Further oxidation of the corresponding ketone, cyclododeca-4,8-dien-1-one, can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, ultimately forming dicarboxylic acids. While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can achieve this transformation. researchgate.net For instance, the oxidation of cyclododecanone (B146445), the saturated analogue, can yield 1,12-dodecanedioic acid. researchgate.net It is plausible that under similar strong oxidizing conditions, cyclododeca-4,8-dien-1-one could undergo oxidative cleavage, potentially at both the carbonyl group and the double bonds, leading to a mixture of dicarboxylic acids.

Table 2: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC, PDC, Collins Reagent | Cyclododeca-4,8-dien-1-one |

| Cyclododeca-4,8-dien-1-one | Strong Oxidizing Agents (e.g., KMnO4, HNO3) | Dicarboxylic Acids (via ring cleavage) |

Reduction of the Hydroxyl Group to Alkanes

The removal of the hydroxyl group from this compound to form the corresponding alkene, cyclododeca-4,8-diene, is a reductive process. This transformation is not a direct single-step reaction but typically involves a two-step sequence.

First, the hydroxyl group is converted into a good leaving group, such as a tosylate (see section 3.1.5). The resulting tosylate can then be reduced to the alkane using a reducing agent like lithium aluminum hydride (LiAlH4). This method is a standard procedure for the deoxygenation of alcohols.

Another approach involves the Barton-McCombie deoxygenation. In this method, the alcohol is first converted into a thiocarbonyl derivative, such as a xanthate ester. Subsequent treatment with a radical initiator, like AIBN, and a hydrogen atom donor, such as tributyltin hydride, results in the reductive cleavage of the C-O bond.

Activation and Leaving Group Chemistry (e.g., Tosylation)

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions. To enhance its reactivity, it can be converted into a better leaving group. A common and effective method is the conversion of the alcohol to a sulfonate ester, such as a tosylate.

The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, yields cyclododeca-4,8-dien-1-yl tosylate. Pyridine serves to neutralize the HCl byproduct generated during the reaction. The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions or undergoing elimination reactions to form alkenes. This activation of the hydroxyl group opens up a plethora of synthetic possibilities for the modification of the this compound scaffold.

Reactions of the Carbon-Carbon Double Bonds

The two carbon-carbon double bonds in the this compound ring are sites of high electron density and are therefore susceptible to electrophilic attack. These double bonds can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, allowing for further functionalization of the molecule.

A study on the related compound, trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene, provides insight into the reactivity of the double bonds in such a system. The reduction of this epoxide with lithium aluminum hydride yields the corresponding cyclododecadienol. researchgate.net This indicates that the double bonds are stable under these reducing conditions. Furthermore, the resulting dienol can undergo hydroboration-oxidation to introduce additional hydroxyl groups, demonstrating the accessibility of the double bonds to further chemical modification. researchgate.net

Table 3: Potential Reactions of the Carbon-Carbon Double Bonds

| Reaction Type | Reagents | Potential Product |

| Hydrogenation | H2, Pd/C | Cyclododecan-1-ol |

| Epoxidation | m-CPBA | 4,5-epoxy-cyclododec-8-en-1-ol and/or 8,9-epoxy-cyclododec-4-en-1-ol |

| Dihydroxylation | OsO4, NMO | Cyclododeca-4,8-diene-1,x,y-triol |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Cyclododeca-4,8-diene-1,x-diol |

Selective Ozonolysis for Ring Cleavage and Dicarbonyl Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. In the case of this compound, selective ozonolysis can be employed to cleave one or both of the alkene moieties, leading to the formation of linear dicarbonyl or more complex polyfunctional molecules. The outcome of the reaction is highly dependent on the stoichiometry of ozone and the subsequent workup conditions.

Selective mono-ozonolysis of a related precursor, 1,5,9-cyclododecatriene (B1592173), has been demonstrated as a viable pathway to functionalized C12-rings. semanticscholar.org Applying this principle to this compound, the reaction with one equivalent of ozone would lead to the cleavage of one double bond, forming an intermediate ozonide. Subsequent workup under reductive or oxidative conditions yields different products.

Reductive Workup: Typically using zinc (Zn) in water or dimethyl sulfide (B99878) (DMS), this process cleaves the ozonide to yield aldehyde or ketone functionalities. Ozonolysis of this compound followed by a reductive workup would break the 12-membered ring to produce a linear C12 chain containing two aldehyde groups and a hydroxyl group.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), this workup converts the ozonide fragments into carboxylic acids or ketones. This would result in a C12 dicarboxylic acid-alcohol.

Complete ozonolysis, using an excess of ozone, would cleave both double bonds, breaking the molecule into smaller, highly functionalized fragments.

| Reaction | Reagents | Workup | Major Product |

| Mono-ozonolysis | 1. O₃ (1 eq.) | 2. Zn/H₂O or DMS | Linear C12 hydroxy-dialdehyde |

| Mono-ozonolysis | 1. O₃ (1 eq.) | 2. H₂O₂ | Linear C12 hydroxy-dicarboxylic acid |

| Full Ozonolysis | 1. O₃ (>2 eq.) | 2. Zn/H₂O or DMS | Multiple smaller aldehyde fragments |

Hydrogenation and Reduction of Alkene Moieties

The alkene groups in this compound can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst. The process is typically highly efficient and results in the saturation of the carbon-carbon double bonds, converting this compound into cyclododecanol (B158456).

Commonly used catalysts for this transformation include palladium, platinum, and nickel. The choice of catalyst and reaction conditions (temperature, pressure) can influence the rate and selectivity of the reaction, although for complete saturation, these factors are generally straightforward.

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temperature, Ethanol (B145695)/Methanol (B129727) | Cyclododecanol |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-5 atm), Room Temperature, Acetic Acid | Cyclododecanol |

| Raney Nickel (Raney Ni) | H₂ (high pressure), Elevated Temperature | Cyclododecanol |

Partial hydrogenation to yield cyclododecenol is more challenging to achieve with high selectivity due to the similar reactivity of the two double bonds. Specialized catalysts or reaction conditions would be required to selectively reduce only one of the two alkene moieties.

Epoxidation and Hydroxylation Reactions

The double bonds of this compound are susceptible to electrophilic attack by peroxy acids to form epoxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. mdpi.com The reaction can proceed in a stepwise manner, allowing for the potential isolation of the mono-epoxide or, with excess reagent, the di-epoxide. The resulting epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to form diols and other derivatives.

Hydroxylation of the alkenes introduces two hydroxyl groups across the double bond. The stereochemical outcome depends on the chosen method:

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction adds both hydroxyl groups to the same face of the double bond, resulting in a cis-diol.

Anti-dihydroxylation: This is typically performed via a two-step process involving initial epoxidation with a peroxy acid followed by acid-catalyzed ring-opening of the epoxide with water. stackexchange.com This results in the two hydroxyl groups being added to opposite faces of the original double bond, yielding a trans-diol.

Given the two double bonds in this compound, these reactions can produce a mixture of diols and tetraols depending on the stoichiometry of the reagents used.

Halogenation and Halohydrin Formation

The alkene functional groups in this compound readily undergo electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophile. youtube.com

Halogenation: When the reaction is carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), the nucleophile is the halide ion (e.g., Br⁻), resulting in the addition of two halogen atoms across the double bond. youtube.com This leads to the formation of a tetrahalogenated cyclododecanol derivative. The addition is stereospecifically anti, meaning the two halogen atoms add to opposite faces of the double bond.

Halohydrin Formation: If the reaction is performed in a nucleophilic solvent such as water, the water molecule acts as the nucleophile, attacking the halonium ion intermediate. youtube.comyoutube.com This results in the formation of a halohydrin, where a halogen atom adds to one carbon of the double bond and a hydroxyl group adds to the other. youtube.com The addition follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the halonium ion; however, in the symmetrical double bonds of this molecule, this leads to a mixture of constitutional isomers if the molecule itself is unsymmetrical with respect to the hydroxyl group. This addition is also stereospecifically anti. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.org

In the context of this compound, the double bonds are isolated (non-conjugated). Therefore, the molecule cannot act as the diene component in a Diels-Alder reaction. masterorganicchemistry.com However, its alkene moieties can function as dienophiles, reacting with a conjugated diene. For example, in a hypothetical reaction with 1,3-butadiene, this compound would act as the dienophile to form a new six-membered ring fused to the twelve-membered ring. masterorganicchemistry.com The reaction would require thermal conditions and could potentially occur at either of the two double bonds, leading to a mixture of products. The efficiency of such a reaction may be limited by the steric hindrance around the double bonds within the large ring.

Rearrangement Reactions and Skeletal Modifications

The carbon skeleton and functional group positions of this compound can be altered through various rearrangement reactions. These transformations are often catalyzed by acids, bases, or metals and can lead to structurally diverse isomers.

Isomerization Pathways of Unsaturated Cyclic Alcohols

The double bonds in this compound can migrate to other positions within the twelve-membered ring under certain conditions. This isomerization can be promoted by strong bases, acids, or transition metal catalysts.

One potential pathway is base-catalyzed isomerization. A strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can deprotonate a carbon adjacent to a double bond, leading to the formation of an allylic anion. researchgate.net Reprotonation at a different position results in the migration of the double bond. This can lead to the formation of isomers with conjugated double bonds or shift the double bonds closer to or further from the hydroxyl group. Such isomerizations are common for unsaturated fatty acids and other long-chain unsaturated molecules. nih.gov

Additionally, under certain conditions, unsaturated alcohols can isomerize to form ketones. researchgate.net For example, a base-catalyzed process involving a deprotonation/reprotonation sequence can effectively move the elements of H₂ across the C=C-C-OH system to generate a ketone, a transformation analogous to a keto-enol tautomerism but over a larger distance.

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. The structure of this compound, containing a 1,5-diene-like framework and a hydroxyl group at a key position, makes it a prime candidate for specific types of researchgate.netresearchgate.net-sigmatropic rearrangements, namely the Oxy-Cope rearrangement.

Oxy-Cope Rearrangement

The Oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction that converts 1,5-dien-3-ols into γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgnrochemistry.com The driving force for this reaction is the formation of a stable enol intermediate, which then tautomerizes to the final ketone or aldehyde. wikipedia.orgyoutube.com This tautomerization makes the reaction essentially irreversible. youtube.com

For this compound, a hypothetical Oxy-Cope rearrangement would proceed through a concerted, six-membered, chair-like transition state. nrochemistry.com The reaction can be initiated thermally, often requiring high temperatures, or under significantly milder conditions via the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org In the anionic variant, the alcohol is first deprotonated with a strong base, such as potassium hydride (KH), to form an alkoxide. The resulting electron-rich species undergoes rearrangement at a dramatically accelerated rate, often at or even below room temperature. organic-chemistry.org

Hypothetical Oxy-Cope Rearrangement of this compound:

| Reactant | Reagents & Conditions (Hypothetical) | Intermediate (Enol) | Final Product (Tautomerized) |

| This compound | 1. KH, 18-crown-6, THF 2. H₃O⁺ workup | A cyclic enol | A bicyclic ketone |

The expected product from such a rearrangement would be a bicyclic ketone, resulting from the formation of a new carbon-carbon bond across the cyclododecane (B45066) ring. The stereochemistry of the starting material would directly influence the stereochemistry of the newly formed bicyclic system, a hallmark of the concerted nature of pericyclic reactions.

Organometallic Reactions and Catalyst Interactions

The olefinic and allylic alcohol functionalities in this compound make it a versatile substrate for a variety of organometallic reactions. Transition metal catalysts, in particular, can interact with both the hydroxyl group and the carbon-carbon double bonds, leading to a range of potential transformations.

Isomerization of the Allylic Alcohol

Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are known to catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds. researchgate.net This process can be thought of as a catalyzed 1,3-hydride shift. For this compound, this would result in its conversion to cyclododeca-4,8-dien-1-one. This reaction is synthetically valuable as it provides a method for the formal oxidation of an allylic alcohol under neutral or mildly basic conditions.

Potential Catalysts for Allylic Alcohol Isomerization:

| Catalyst Family | Typical Catalyst Precursor | Plausible Product |

| Ruthenium-based | [RuCl₂(PPh₃)₃] | Cyclododeca-4,8-dien-1-one |

| Rhodium-based | [Rh(COD)Cl]₂ / PPh₃ | Cyclododeca-4,8-dien-1-one |

| Palladium-based | Pd(OAc)₂ / PPh₃ | Cyclododeca-4,8-dien-1-one |

This table outlines potential catalytic systems based on known reactivities of allylic alcohols. Specific yields and reaction conditions for this compound would require experimental validation.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their ability to facilitate a wide array of transformations involving alkenes. In the context of a dienol like this compound, several palladium-catalyzed reactions could be envisaged. For instance, Wacker-type oxidation could potentially oxidize one of the double bonds to a ketone. Furthermore, palladium(II) catalysis is known to promote tandem cyclization-rearrangement reactions in related 1,ω-dien-3-ols, sometimes involving an oxy-Cope rearrangement pathway. nih.gov Such a process in this compound could lead to complex polycyclic structures.

Interactions with Other Transition Metals

The diene system within the molecule could also coordinate to various transition metal centers (e.g., iron, cobalt, nickel), potentially altering the reactivity of the ring system or facilitating intramolecular cycloaddition reactions. For example, cobalt-based catalytic systems are known to be effective in [4+2+2] cycloadditions of dienes. researchgate.net The interaction of such catalysts with the diene portion of this compound could pave the way for the construction of intricate tricyclic frameworks.

Stereochemical Aspects in Synthesis and Reactions of Cyclododeca 4,8 Dien 1 Ol

Geometric Isomerism of Double Bonds (Z/E Configurations)

The fundamental structure of cyclododeca-4,8-dien-1-ol incorporates two carbon-carbon double bonds within its 12-membered ring. The spatial arrangement of substituents around these double bonds gives rise to geometric isomerism, which is precisely described using the Cahn-Ingold-Prelog (CIP) priority rules to assign Z (from the German zusammen, together) or E (from the German entgegen, opposite) configurations.

The isomeric possibilities for the diene system are:

(Z,Z)-cyclododeca-4,8-dien-1-ol

(E,E)-cyclododeca-4,8-dien-1-ol

(Z,E)-cyclododeca-4,8-dien-1-ol

(E,Z)-cyclododeca-4,8-dien-1-ol

The specific geometry of the double bonds is typically established during the synthesis of the macrocyclic carbon skeleton. The precursor, 1,5,9-cyclododecatriene (B1592173), is synthesized via the cyclotrimerization of butadiene, and the stereochemistry of the resulting triene is highly dependent on the catalyst used. For instance, titanium-based catalysts tend to produce the (Z,E,E)-isomer, while nickel and chromium catalysts favor the all-trans (E,E,E)-isomer.

Selective functionalization of a specific isomer of 1,5,9-cyclododecatriene leads to the corresponding dienone, such as (4Z,8E)-cyclododeca-4,8-dien-1-one. The geometric configuration of the double bonds in this ketone precursor is retained during its subsequent reduction to form the target alcohol, this compound. Therefore, the synthesis of a specific geometric isomer of the alcohol is intrinsically linked to the catalytic method used to form the initial macrocycle.

Table 1: Common Geometric Isomers of this compound Precursors

| Precursor Compound | Catalyst System for Butadiene Trimerization | Resulting Double Bond Configuration |

| (1Z,5E,9E)-Cyclododecatriene | Titanium tetrachloride / Organoaluminum | (Z,E,E) |

| (1E,5E,9E)-Cyclododecatriene | Nickel / Chromium complexes | (E,E,E) |

| (4Z,8E)-Cyclododeca-4,8-dien-1-one | Derived from (1Z,5E,9E)-CDT | (Z,E) |

Diastereoselective and Enantioselective Synthesis Approaches

The reduction of the prochiral precursor, cyclododeca-4,8-dien-1-one, to the corresponding alcohol creates a new stereocenter at the C1 position. Controlling the stereochemistry of this newly formed chiral center is a key challenge, requiring diastereoselective or enantioselective methods.

Diastereoselective Synthesis: If the dienone precursor already contains a stereocenter, or if a chiral reagent is used that creates a temporary stereocenter, the reduction can proceed diastereoselectively. The existing chirality within the molecule can influence the trajectory of the reducing agent's approach to the carbonyl face, leading to a preference for one diastereomer over the other. This is an example of substrate-controlled stereoselectivity. Models such as the Felkin-Anh model can be used to predict the outcome by analyzing the steric and electronic effects of the substituents adjacent to the prochiral carbonyl group.

Enantioselective Synthesis: To produce an enantiomerically enriched or pure alcohol from an achiral dienone, an external source of chirality is required. This is typically achieved through asymmetric catalysis.

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine Borane), can differentiate between the two enantiotopic faces of the ketone.

Catalytic Asymmetric Reduction: A more efficient approach involves using a catalytic amount of a chiral catalyst with an achiral reducing agent (e.g., borane (B79455), silanes, or H₂). Common methods include:

CBS Reduction: The Corey-Bakshi-Shibata reduction utilizes a chiral oxazaborolidine catalyst with borane to achieve high enantioselectivity for a wide range of ketones.

Asymmetric Transfer Hydrogenation: Catalysts based on transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands, can catalyze the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone with high enantioselectivity. wikipedia.org

Copper-Catalyzed Hydrosilylation: Chiral copper hydride complexes have emerged as effective catalysts for the enantioselective 1,2-reduction of cyclic enones using silanes as the stoichiometric reductant. nih.gov This method is particularly relevant as it is well-suited for α,β-unsaturated systems, a structural motif present in the dienone precursor if conjugation exists or can be induced.

The large, flexible nature of the 12-membered ring can pose a challenge to achieving high levels of stereoselectivity, as multiple low-energy conformations of the substrate may exist in solution, each potentially presenting the carbonyl group differently to the catalyst.

Chiral Pool Strategies and Asymmetric Catalysis

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products (like terpenes, amino acids, or sugars) as starting materials. While no direct synthesis of this compound from a chiral pool source is prominently documented, the principles can be applied hypothetically. A synthesis could be envisioned where a chiral fragment, derived from a natural product, is incorporated into the acyclic precursor chain before the macrocyclization step. This embedded chirality could then direct the stereochemical outcome of subsequent reactions, including the ketone reduction, leading to a specific diastereomer of the final product.

Asymmetric catalysis, as discussed in the previous section, represents the more common and versatile approach for establishing chirality in synthetic macrocycles. nih.gov The development of catalysts that can effectively manage the conformational flexibility of large rings is crucial. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) are examples of organocatalysts that have been successfully employed in the asymmetric synthesis of complex macrocyclic structures, often through dynamic kinetic resolution processes where a racemic intermediate is converted predominantly into a single enantiomeric product.

Conformational Analysis and Dynamic Stereochemistry

The 12-membered ring of cyclododecane (B45066) is known for its conformational complexity, with numerous low-energy conformers being accessible at room temperature. The most stable conformation for the saturated cyclododecane ring is often described as a square-like or rectangular researchgate.net structure.

The position and orientation of the hydroxyl group further influence conformational preference through intramolecular interactions, such as hydrogen bonding with the π-systems of the double bonds. The stereochemistry at C1 determines whether the -OH group is in a pseudo-axial or pseudo-equatorial position relative to the mean plane of the ring in any given conformation. The molecule exists as a dynamic equilibrium of interconverting conformers, and the relative energies of the transition states between these conformers define its dynamic stereochemistry. Understanding this conformational equilibrium is key to rationalizing the stereochemical outcomes of its reactions, as the lowest-energy transition state will determine the major product.

Table 2: Factors Influencing Conformation of this compound

| Structural Feature | Influence on Conformation |

| 12-Membered Ring | High intrinsic flexibility, potential for multiple low-energy conformers. |

| Two Double Bonds | Introduce rigid, planar segments, restricting flexibility. |

| Z/E Configuration | Determines the overall shape and "corners" of the macrocycle. |

| C1-OH Group | Can participate in intramolecular H-bonding; its pseudo-axial/equatorial orientation affects stability. |

| C1 Stereocenter (R/S) | Dictates the spatial orientation of the -OH group relative to the ring. |

Stereochemical Outcomes in Key Transformation Pathways

The stereochemistry of this compound, comprising the double bond geometry and the configuration of the alcohol stereocenter, directs the stereochemical course of its subsequent reactions. Reagents will approach the molecule's reactive sites (the -OH group and the two C=C bonds) from the sterically less hindered face, an approach that is dictated by the molecule's preferred conformation.

A key example can be found in the reactions of related cyclododecadienols. In a study involving a cyclododecadienol derivative, hydroboration followed by oxidation was performed to introduce additional hydroxyl groups. libretexts.org The reaction of the dienol with diborane, followed by oxidative workup, resulted in a mixture of diastereomeric triols. libretexts.org This outcome demonstrates that the facial selectivity of the borane addition to the double bonds is not absolute. The inherent flexibility of the macrocycle and the directing effects of the existing hydroxyl group both play a role, but multiple reaction pathways remain accessible, leading to a mixture of stereoisomers.

Common transformations and their expected stereochemical considerations include:

Dihydroxylation: Asymmetric dihydroxylation (e.g., using Sharpless conditions) could potentially introduce new stereocenters with high enantioselectivity, although the flexibility of the macrocyclic substrate can make achieving high selectivity challenging.

Reactions at the Alcohol: Conversion of the alcohol to a leaving group (e.g., a tosylate) proceeds with retention of configuration at C1. A subsequent Sₙ2 substitution at this center would then occur with a predictable inversion of stereochemistry.

In each case, the stereochemical outcome is a result of the interplay between the substrate's inherent stereochemistry, its conformational preferences, and the nature of the reagents and catalysts employed.

Derivatization and Functionalization Strategies of Cyclododeca 4,8 Dien 1 Ol

Synthesis of Novel Cyclododecadienol Derivatives

The chemical reactivity of cyclododeca-4,8-dien-1-ol at its hydroxyl group and carbon-carbon double bonds enables the synthesis of a diverse array of derivatives. The hydroxyl group can undergo standard alcohol reactions such as esterification, etherification, and oxidation, while the double bonds are susceptible to addition reactions, including hydrogenation, epoxidation, and hydroboration.

A key precursor, (Z,E)-cyclododeca-5,9-diene-1,2-epoxide, can be transformed into various derivatives. For instance, its reduction with lithium-aluminium hydride can yield cyclododecadienol. researchgate.net This resulting dienol is a valuable intermediate for further functionalization. One significant pathway is its conversion to trihydroxy compounds (triols). The reaction of the cyclododecadienol with diborane in tetrahydrofuran (B95107), followed by an oxidative workup with alkaline hydrogen peroxide, results in the formation of cyclododecane-1,4,8-triols. researchgate.net This hydroboration-oxidation process adds hydroxyl groups across the double bonds, leading to a mixture of stereoisomeric triols. researchgate.net

These transformations highlight the utility of the dienol scaffold in creating polyhydroxylated macrocycles, which are of interest for their potential as complexing agents or as monomers for polymerization.

Table 1: Synthesis of Cyclododecanetriol

| Starting Material | Reagents | Product | Reference |

|---|

Polymerization and Oligomerization via Double Bonds and Hydroxyl Groups

The bifunctional nature of this compound, possessing both polymerizable olefin groups and a reactive hydroxyl group, allows for its participation in various polymerization and oligomerization reactions.

The double bonds within the macrocyclic ring can be engaged in ring-opening metathesis polymerization (ROMP) or addition polymerization. For example, a related derivative, 9-phenylcyclododeca-1,5-diene, can be polymerized using a tungsten-based catalyst system to produce poly(9-phenylcyclododeca-1,5-diene). researchgate.net This demonstrates the capability of the cyclododeca-diene framework to undergo polymerization via its olefinic moieties.

Furthermore, the hydroxyl group provides a handle for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters. In such polycondensation reactions, the formation of cyclic oligo- or polyesters is often a significant competing process, particularly under conditions of high dilution or optimized for complete conversion. researchgate.net This tendency toward cyclization is an inherent feature of the polycondensation of many diols and is a critical consideration in designing polymerization strategies to achieve high molecular weight linear polymers versus cyclic structures. researchgate.net

Table 2: Potential Polymerization Pathways for this compound

| Reactive Group | Polymerization Type | Potential Monomer/Comonomer | Resulting Polymer Type |

|---|---|---|---|

| Double Bonds | Addition Polymerization / ROMP | Itself or other olefins | Polyalkene / Polyalkenamer |

| Hydroxyl Group | Polycondensation | Dicarboxylic acids, Diisocyanates | Polyester, Polyurethane |

Macrocyclic Expansion and Contraction Reactions

The 12-membered ring of this compound and its derivatives can be subjected to reactions that either expand or contract the macrocyclic framework. These transformations are typically performed on the corresponding ketone, cyclododeca-4,8-dien-1-one, which can be synthesized by oxidation of the alcohol. The chemistry of the related saturated cyclododecanone (B146445) provides a strong precedent for these transformations. researchgate.net

Ring Expansion:

Beckmann Rearrangement: The oxime of cyclododeca-4,8-dien-1-one can be treated with an acid catalyst to induce a Beckmann rearrangement, yielding a 13-membered ring lactam. This is a fundamental reaction for producing monomers for polyamides like Nylon-12, which is derived from cyclododecanone. researchgate.net

Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid (e.g., m-CPBA) can lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a 13-membered ring lactone.

Ring Contraction:

Favorskii Rearrangement: Treatment of an α-halo-substituted cyclododecadienone with a base can induce a Favorskii rearrangement, resulting in the formation of an 11-membered ring carboxylic acid derivative.

These ring-restructuring reactions are powerful tools for accessing different macrocyclic systems from a common precursor, expanding the range of available molecular scaffolds.

Incorporation into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π–π stacking, host-guest interactions) to assemble molecules into larger, well-ordered structures. rsc.orgiipseries.org this compound can be functionalized to serve as a building block for such architectures. The hydroxyl group is a primary site for attaching moieties that can direct self-assembly.

For instance, by attaching a nucleic acid base like guanine to the hydroxyl group, the resulting derivative could participate in the formation of G-quadruplexes, which are held together by a specific network of hydrogen bonds. rsc.org Similarly, conjugating aromatic groups to the macrocycle could encourage assembly through π–π stacking. The flexible 12-membered ring can act as a spacer or scaffold, influencing the geometry and stability of the final supramolecular assembly.

The combination of a hydrophobic macrocyclic backbone with strategically placed functional groups allows for the design of amphiphilic molecules capable of self-assembling in solution into micelles, vesicles, or other complex nanostructures. These principles are central to creating functional materials from biomolecule-based building blocks. nih.gov

Table 3: Functionalization of this compound for Supramolecular Assembly

| Attached Functional Group | Primary Non-Covalent Interaction | Potential Supramolecular Structure |

|---|---|---|

| Guanine/Guanosine | Hydrogen Bonding (Hoogsteen) | G-quadruplex, Ribbons |

| Phenyl, Naphthyl | π–π Stacking | Stacked Arrays, Columns |

| Crown Ether Fragment | Host-Guest Interaction | researchgate.netRotaxanes, researchgate.netCatenanes |

| Long Alkyl Chain | Hydrophobic Interactions | Micelles, Vesicles |

Bioconjugation and Prodrug Design Principles

The chemical handles on this compound make it a candidate for applications in medicinal chemistry, particularly in bioconjugation and prodrug design. Bioconjugation involves linking a molecule to a biological entity (e.g., protein, antibody), while prodrugs are inactive precursors that are metabolized into an active drug in the body.

The hydroxyl group is an ideal site for creating a covalent linkage to a drug molecule, often through an ester bond. This ester linkage can be designed to be stable in circulation but cleaved by enzymes (e.g., esterases) at a target site, releasing the active drug. This strategy is widely used to improve the solubility, stability, or delivery of therapeutic agents. The synthesis of derivatives targeting specific biological pathways is a common approach to enhance therapeutic efficacy. nih.gov

For bioconjugation, the hydroxyl group or the double bonds can be further functionalized to introduce reactive groups (e.g., maleimides, alkynes for "click" chemistry) that can form stable covalent bonds with biomolecules. The macrocyclic part of the molecule can serve as a hydrophobic spacer or a scaffold to control the orientation and distance between the conjugated biomolecule and a payload, such as a fluorescent dye or a therapeutic agent.

Mechanistic Investigations of Reactions Involving Cyclododeca 4,8 Dien 1 Ol

Elucidation of Reaction Pathways and Transition States

A thorough search of scientific databases reveals a lack of specific studies focused on the detailed reaction pathways and the characterization of transition states for reactions involving cyclododeca-4,8-dien-1-ol. General principles of alcohol reactivity suggest that its hydroxyl group can participate in oxidation, esterification, and etherification reactions, while the double bonds are susceptible to addition reactions like hydrogenation, epoxidation, and halogenation. However, without specific experimental or computational studies, any proposed pathway or transition state structure for this molecule would be purely speculative.

For analogous cyclic and acyclic dienols, reaction pathways are often elucidated using a combination of experimental techniques, such as isotopic labeling and the analysis of side products, and computational methods, like Density Functional Theory (DFT) calculations. These approaches allow for the mapping of potential energy surfaces and the identification of the lowest energy transition states, providing insight into the reaction mechanism. Unfortunately, such detailed analyses for this compound are not presently available in the public domain.

Kinetic Studies of Key Transformations

Similarly, kinetic data, including reaction rates, rate constants, and activation energies for key transformations of this compound, are not well-documented. Kinetic studies are crucial for understanding reaction mechanisms and for optimizing reaction conditions. Such studies would involve systematically varying the concentrations of reactants, catalysts, and temperature while monitoring the reaction progress, often using techniques like spectroscopy or chromatography. The absence of this data for this compound limits a quantitative understanding of its reactivity.

Influence of Catalysts and Reagents on Reaction Outcomes

While it can be inferred from general organic chemistry principles that catalysts and reagents would significantly influence the outcomes of reactions with this compound, specific studies detailing these effects are lacking. For instance, the choice of an oxidizing agent would determine whether the alcohol is converted to an aldehyde or a carboxylic acid. Similarly, the selection of a catalyst for hydrogenation would affect the stereoselectivity of the reduction of the double bonds.

The following table provides a hypothetical overview of the potential influence of different classes of catalysts and reagents on reactions involving this compound, based on established chemical principles.

| Reaction Type | Catalyst/Reagent Class | Potential Outcome |

| Oxidation | Mild Oxidants (e.g., PCC, DMP) | Cyclododeca-4,8-dien-1-one |

| Strong Oxidants (e.g., KMnO4, H2CrO4) | Ring cleavage and formation of dicarboxylic acids | |

| Hydrogenation | Heterogeneous Catalysts (e.g., Pd/C, PtO2) | Cyclododecanol (B158456) (full saturation) |

| Homogeneous Catalysts (e.g., Wilkinson's catalyst) | Potential for selective hydrogenation of one double bond | |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Mono- or di-epoxides of cyclododecanol |

This table is illustrative and based on general chemical reactivity. Specific experimental data for this compound is not available.

Stereochemical Mechanisms in Asymmetric Reactions

The stereochemical control in asymmetric reactions of this compound is another area that remains to be explored in detail. The presence of chiral centers and double bonds suggests that a variety of stereoisomers could be formed. Asymmetric synthesis, employing chiral catalysts or reagents, would be necessary to selectively produce a desired stereoisomer. For example, asymmetric epoxidation, such as the Sharpless epoxidation, could potentially be used to stereoselectively form an epoxide at one of the double bonds. However, no specific studies demonstrating such stereochemical control for this substrate have been found.

Solvent Effects and Reaction Medium Optimization

The optimization of the reaction medium through the careful selection of solvents is a critical aspect of synthetic chemistry. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. For reactions involving a polar molecule like this compound, the polarity of the solvent would be a key factor. However, systematic studies on solvent effects and the optimization of the reaction medium for reactions of this specific compound are not available in the reviewed literature.

Advanced Analytical and Spectroscopic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of cyclododeca-4,8-dien-1-ol, enabling the unambiguous determination of its constitution and the stereochemical arrangement of its atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to different types of protons. Olefinic protons (C=C-H) are expected to resonate in the downfield region, typically between 5.0 and 6.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would also appear in a relatively downfield region, often between 3.5 and 4.5 ppm, with its exact shift influenced by solvent and concentration. The aliphatic protons on the saturated carbons of the ring would produce a complex set of signals in the upfield region, generally between 1.0 and 2.5 ppm. The integration of these signals provides the ratio of protons of each type, while the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The olefinic carbons (C=C) typically appear in the range of 120-140 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate around 60-80 ppm. The remaining saturated (sp³) carbons of the cyclododecane (B45066) ring would produce signals in the upfield region of approximately 20-40 ppm. The number of distinct signals can indicate the symmetry of the specific isomer being analyzed. For instance, different geometric isomers (e.g., cis,cis vs. cis,trans) would present unique sets of chemical shifts due to the different spatial arrangements of the double bonds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on the specific isomer, solvent, and experimental conditions.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic (C=C-H ) | 5.0 - 6.0 | 120 - 140 |

| Carbinol (H -C-OH) | 3.5 - 4.5 | 60 - 80 |

| Aliphatic (-CH₂-) | 1.0 - 2.5 | 20 - 40 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the carbinol proton (CH-OH) to its neighboring aliphatic protons, and would also map out the connectivity along the entire carbon chain, including the protons adjacent to the double bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly useful for connecting molecular fragments. For example, HMBC correlations would be observed from the olefinic protons to the adjacent sp³-hybridized carbons, helping to pinpoint the exact location of the double bonds within the twelve-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netmdpi.com This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of substituents and the geometry (cis/trans) of the double bonds. For example, a NOESY spectrum could differentiate between isomers by revealing through-space correlations between specific olefinic and aliphatic protons.

The twelve-membered ring of this compound is highly flexible and can exist as a mixture of multiple conformations in solution that rapidly interconvert at room temperature. nih.gov Dynamic NMR, which involves recording NMR spectra at different temperatures, is the primary technique used to study these conformational processes. nih.govresearchgate.net

By lowering the temperature, the rate of interconversion between different conformers can be slowed down on the NMR timescale. semanticscholar.org At a sufficiently low temperature, the signals for each individual conformer may become distinct in the spectrum. Analyzing the changes in the spectra as a function of temperature allows for the determination of the energy barriers (activation energies) for conformational changes, such as ring-flipping, and can provide information on the relative populations of the different stable conformers. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact mass of the molecule. The molecular formula of this compound is C₁₂H₂₀O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. mdpi.com For example, the calculated monoisotopic mass of C₁₂H₂₀O is 180.15142 Da, which can be experimentally verified by HRMS to confirm the elemental composition. This contrasts with the related ketone, cyclododeca-4,8-dien-1-one (C₁₂H₁₈O), which has an exact mass of 178.13577 Da. nih.gov

Table 2: Exact Mass Data for Related C₁₂ Compounds

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₂H₂₀O | 180.15142 |

| cyclododeca-4,8-dien-1-one | C₁₂H₁₈O | 178.13577 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple a separation method with mass analysis. These methods are essential for analyzing complex mixtures, such as the crude product from a chemical synthesis of this compound. mdpi.comresearchgate.net

GC-MS: In GC-MS, the components of a volatile mixture are separated in a gas chromatograph before being introduced into the mass spectrometer. nih.gov This technique is well-suited for identifying this compound in a reaction mixture, separating it from unreacted starting materials, solvents, and byproducts. The mass spectrum obtained for the separated compound can then be used to confirm its identity.

LC-MS: LC-MS is used for compounds that are less volatile or thermally unstable. researchgate.net The components of the mixture are first separated by high-performance liquid chromatography (HPLC) and then analyzed by the mass spectrometer. This technique is valuable for monitoring the progress of a reaction and for the purification and identification of products in complex biological or chemical matrices.

Advanced Ionization Techniques in Macrocycle Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. Due to the potential for thermal lability and the low volatility of macrocycles, soft ionization techniques are often preferred over harsher methods like Electron Ionization (EI). Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly valuable as they typically generate the molecular ion (or a protonated/adducted version) with minimal fragmentation, allowing for unambiguous determination of the molecular mass.

When fragmentation is induced, the patterns observed provide significant structural information. For cyclic alcohols like this compound, characteristic fragmentation pathways include:

Dehydration: A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at [M-18]⁺. libretexts.orgwhitman.edu This occurs through the elimination of the hydroxyl group and a hydrogen atom from the ring.

Alpha-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.org This can lead to various ring-opening fragmentation patterns.

Hydrogen Loss: A peak corresponding to [M-1]⁺ can be observed due to the loss of a hydrogen atom. whitman.edu

Complex Ring Cleavage: Cyclic alcohols can undergo complex rearrangements and cleavages, with a characteristic peak at m/z 57 often being observed. whitman.edu

The molecular ion peak for macrocyclic alcohols can be weak or even undetectable in standard EI-MS due to their propensity for fragmentation. libretexts.orgyoutube.com Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to select the molecular ion and induce controlled fragmentation, providing more detailed structural insights into the connectivity of the carbon skeleton and the location of the double bonds.

| Fragmentation Process | Lost Neutral Fragment | Mass of Lost Fragment (Da) | Resulting m/z | Citation |

|---|---|---|---|---|

| Dehydration | H₂O | 18 | [M-18]⁺ | libretexts.orgwhitman.edu |

| Hydrogen Loss | H | 1 | [M-1]⁺ | whitman.edu |

| Alpha-Cleavage | Alkyl Radical | Variable | Variable | libretexts.orglibretexts.org |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is indispensable for the identification of key functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is a strong, broad absorption in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pressbooks.pub The C-O stretching vibration of the secondary alcohol typically appears in the fingerprint region, around 1000-1100 cm⁻¹. Absorptions corresponding to the alkene moieties are also present. The C=C stretching vibration is expected to appear in the 1640-1680 cm⁻¹ region, though it may be of medium to weak intensity. The sp² C-H stretching vibrations from the carbons of the double bonds are found just above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman particularly useful for studying the unsaturation within the macrocycle. Furthermore, Raman spectroscopy can be a powerful tool for distinguishing between different geometric isomers (e.g., cis and trans) of the double bonds, as their symmetries can lead to distinct Raman scattering activities. researchgate.net

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal | Citation |

|---|---|---|---|---|

| Alcohol (O-H) | Stretching | 3400-3650 (broad, strong) | Weak | pressbooks.pub |

| Alkene (C=C) | Stretching | 1640-1680 (weak to medium) | Strong | researchgate.net |

| Alkene C-H (sp²) | Stretching | 3010-3100 | Medium | libretexts.org |

| Alkane C-H (sp³) | Stretching | 2850-2960 (strong) | Strong | libretexts.org |

| Alcohol (C-O) | Stretching | 1000-1100 (medium) | Weak | pressbooks.pub |

X-ray Crystallography for Solid-State Structure Determination

Studies on related C12 macrocycles provide insight into the likely conformation. For instance, the parent hydrocarbon, cyclododecane, adopts a highly stable, chiral wikipedia.org conformation with D₄ symmetry in its lowest energy state. sciencepublishinggroup.com The corresponding ketone, cyclododecanone (B146445), also prefers a stable, square-like wikipedia.org conformation in the solid state. google.com It is highly probable that this compound would adopt a similar, though distorted, conformation to accommodate the sp² hybridized centers of the double bonds and the hydroxyl substituent.

A successful single-crystal X-ray diffraction experiment on a suitable crystal of this compound or one of its derivatives would unambiguously establish:

The relative stereochemistry of the hydroxyl group with respect to the ring.

The geometry (cis or trans) of the two double bonds.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.

Chromatographic Separations in Research Contexts

Chromatography is essential for the purification and analysis of this compound, particularly for separating its various isomers.

The synthesis of this compound can result in a mixture of geometric isomers (e.g., (4Z,8Z), (4E,8Z), (4E,8E)). Separating these isomers is critical for studying their individual properties and reactivities. Preparative chromatography, typically high-performance liquid chromatography (HPLC), is the method of choice for this purpose.

The separation of E and Z isomers of alkene alcohols can be achieved using specialized chromatographic methods. pearson.com One effective strategy involves argentation chromatography, where a stationary phase or mobile phase is impregnated with silver ions (Ag⁺). The silver ions interact reversibly with the π-electrons of the double bonds, and this interaction is typically stronger for the less-hindered (often cis) isomer, leading to differential retention times and allowing for separation. pearson.com Reverse-phase HPLC using C18 columns with methanol (B129727)/water or acetonitrile/water mobile phases is also commonly employed to separate isomers of medium polarity compounds like this compound.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In asymmetric synthesis or resolution processes, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. masterorganicchemistry.com